molecular formula C13H15NO3 B2405421 N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide CAS No. 2418618-60-5

N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide

Cat. No.: B2405421
CAS No.: 2418618-60-5
M. Wt: 233.267
InChI Key: MGSFLGGJCFUCCC-WIKAKEFZSA-N
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Description

N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide is an organic compound characterized by its unique cyclopropyl and oxirane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Oxirane Ring: The oxirane ring is formed through an epoxidation reaction, where an alkene reacts with a peracid.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxylate
  • N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carbothioamide

Uniqueness

N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-9-4-2-3-8(5-9)10-6-11(10)14-13(15)12-7-17-12/h2-5,10-12H,6-7H2,1H3,(H,14,15)/t10-,11+,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSFLGGJCFUCCC-WIKAKEFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC2NC(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2C[C@H]2NC(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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